8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
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Overview
Description
“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of aromatic, heterocyclic, and aliphatic components, making it a subject of interest in various fields of chemical research.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been found to exhibit antimicrobial and cytotoxic activities . Therefore, it’s plausible that this compound may also target microbial cells or cancerous cells.
Mode of Action
It’s known that many pyrimidine derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function . This can lead to the death of microbial cells or the inhibition of cancer cell proliferation.
Biochemical Pathways
It’s known that many pyrimidine derivatives can affect a variety of biochemical pathways, including those involved in dna synthesis and cell division . This can lead to the death of microbial cells or the inhibition of cancer cell proliferation.
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, it’s plausible that this compound, due to its lipophilic nature, can easily diffuse into cells, thereby increasing its bioavailability.
Result of Action
It’s known that many pyrimidine derivatives can cause the death of microbial cells or inhibit the proliferation of cancer cells . Therefore, it’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the tricyclic core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of functional groups: Methoxyphenyl, methyl, and propyl groups can be introduced through substitution reactions.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter its oxidation state.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[740
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-dione: A similar compound with a slight variation in the oxidation state.
8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-tetraone: Another related compound with additional oxygen atoms.
Uniqueness
The uniqueness of “8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” lies in its specific tricyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-4-9-23-17-16(18(24)22(2)20(23)26)14(11-5-7-12(27-3)8-6-11)15-13(21-17)10-28-19(15)25/h5-8,14,21H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKDAMHCCZVXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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